molecular formula C8H12N2OS2 B14911712 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B14911712
M. Wt: 216.3 g/mol
InChI Key: PZBOTZGZOGFWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of 1,3,4-thiadiazole derivatives, which includes a five-membered ring containing two nitrogen atoms and one sulfur atom, contributes to their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer therapy, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and cell division .

Comparison with Similar Compounds

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12N2OS2

Molecular Weight

216.3 g/mol

IUPAC Name

3,3-dimethyl-1-(1,3,4-thiadiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C8H12N2OS2/c1-8(2,3)6(11)4-12-7-10-9-5-13-7/h5H,4H2,1-3H3

InChI Key

PZBOTZGZOGFWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.